molecular formula C24H31F3N4O9S2 B1664405 AFP464 CAS No. 468719-53-1

AFP464

Cat. No.: B1664405
CAS No.: 468719-53-1
M. Wt: 640.7 g/mol
InChI Key: FDQJDUBLCBZBCQ-GXKRWWSZSA-N
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Preparation Methods

AFP464 is synthesized through a series of chemical reactions involving the parent compound aminoflavone. The preparation involves the following steps:

    Synthesis of aminoflavone:

    Conversion to this compound: Aminoflavone is then reacted with lysine to form the lysine prodrug, this compound.

In industrial production, this compound is supplied in sterile, single-use vials containing a 10 mg/mL yellow solution of this compound with sodium acetate trihydrate and glacial acetic acid. The solution can be further diluted in 5% dextrose in water to a concentration between 0.25 mg/mL and 2.5 mg/mL .

Chemical Reactions Analysis

AFP464 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Esterases: Enzymes that catalyze the hydrolysis of this compound to aminoflavone.

    Cytochrome P450 Enzymes: Enzymes that metabolize aminoflavone to its reactive metabolites.

The major products formed from these reactions are the reactive metabolites of aminoflavone that cause DNA damage and cell death .

Scientific Research Applications

AFP464 has several scientific research applications, particularly in the field of cancer research:

Mechanism of Action

AFP464 exerts its effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding to AhR in the cytoplasm, the this compound-AhR complex dimerizes with the AhR nuclear translocator and is shuttled into the nucleus. In the nucleus, the complex induces the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . These enzymes metabolize aminoflavone to reactive metabolites that bind covalently to DNA, causing DNA double-strand breaks and cell death . This process also leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis .

Properties

CAS No.

468719-53-1

Molecular Formula

C24H31F3N4O9S2

Molecular Weight

640.7 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;methanesulfonic acid

InChI

InChI=1S/C22H23F3N4O3.2CH4O3S/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26;2*1-5(2,3)4/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31);2*1H3,(H,2,3,4)/t13-;;/m0../s1

InChI Key

FDQJDUBLCBZBCQ-GXKRWWSZSA-N

SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AFP-464, AFP464, AFP 464

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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